![molecular formula C10H7IN2O2 B2713244 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1566267-54-6](/img/structure/B2713244.png)
5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole-4-carboxylic acid . Pyrazoles are an important class of heterocyclic compounds and are the core moiety in a variety of leading drugs . They have been applied to treat various diseases including inflammatory, diabetic, cancer, bacterial, and analgesic diseases .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation of certain starting materials . For example, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, a similar compound, was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Upon basic hydrolysis, it yielded the corresponding acid .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized by various techniques such as 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of the monoclinic system .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Also, a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Scientific Research Applications
Medicinal Chemistry
Pyrazoles, including 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid, have a wide range of applications in medicinal chemistry . They have been found to exhibit numerous biological activities, such as anti-inflammatory, anticancer, and antidiabetic effects .
Drug Discovery
In the field of drug discovery, pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . The unique structure of pyrazoles, including 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid, allows for a variety of chemical modifications, making them versatile tools in the development of new drugs .
Agrochemistry
Pyrazoles are also used in agrochemistry . Their herbicidal properties make them useful in the development of new pesticides .
Coordination Chemistry
In coordination chemistry, pyrazoles can act as ligands, forming complexes with various metals . This opens up a wide range of potential applications, from catalysis to materials science .
Organometallic Chemistry
Pyrazoles, including 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid, are also used in organometallic chemistry . They can form organometallic compounds with various metals, which have applications in areas such as catalysis and materials science .
Antileishmanial and Antimalarial Evaluation
Some pyrazole derivatives have shown potent in vitro antipromastigote activity . This suggests that 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid and similar compounds could potentially be used in the treatment of diseases caused by protozoan parasites, such as leishmaniasis and malaria .
Synthesis of Sulfanylated Pyrazoles
5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid could potentially be used in the synthesis of sulfanylated pyrazoles . These compounds have a variety of potential applications, from medicinal chemistry to materials science .
Green Synthesis
Finally, pyrazoles, including 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid, are often used in green synthesis . This involves the use of environmentally friendly methods to synthesize chemical compounds, reducing the environmental impact of chemical production .
Safety and Hazards
While specific safety and hazards information for 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid is not available in the retrieved papers, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Future Directions
The future directions in the research of pyrazole derivatives could involve developing new strategies to access these valuable structures . The incorporation of acid group into organic molecules, including pyrazole derivatives, has a potential to modify the bioactivities . Furthermore, the development of new synthetic techniques and biological activity related to pyrazole derivatives could be a focus of future research .
properties
IUPAC Name |
5-iodo-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGODEEOENNCYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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